![molecular formula C22H41FN2O5Si2 B13437793 (2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/structure/B13437793.png)
(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is a synthetic nucleoside analog This compound is characterized by the presence of a fluorine atom at the 2’ position and two tert-butyldimethylsilyl (TBDMS) protecting groups at the 3’ and 5’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine typically involves multiple steps, including the protection of hydroxyl groups, fluorination, and methylation. One common approach starts with the protection of the 3’ and 5’ hydroxyl groups of a uridine derivative using tert-butyldimethylsilyl chloride in the presence of imidazole and dimethylformamide . The fluorination at the 2’ position can be achieved using diethylaminosulfur trifluoride (DAST) under controlled conditions . The final step involves the methylation of the 2’ position using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The process involves stringent quality control measures to ensure the consistency and reproducibility of the final product.
化学反应分析
Types of Reactions
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, acetonitrile, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: NaN3, dimethyl sulfoxide (DMSO), elevated temperature.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Azide derivatives.
科学研究应用
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of (2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 2’ position enhances the compound’s resistance to enzymatic degradation, while the TBDMS groups increase its lipophilicity, facilitating cellular uptake . The compound targets specific enzymes involved in nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .
相似化合物的比较
Similar Compounds
2’-Fluoro-2’-deoxyuridine: Lacks the TBDMS protecting groups, making it less stable and less lipophilic.
2’-Methyl-2’-deoxyuridine: Does not have the fluorine atom, resulting in different biological activity.
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-deoxyuridine: Lacks the fluorine and methyl groups, affecting its chemical properties.
Uniqueness
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is unique due to the combination of fluorine, methyl, and TBDMS groups, which confer enhanced stability, lipophilicity, and biological activity compared to similar compounds .
属性
分子式 |
C22H41FN2O5Si2 |
|---|---|
分子量 |
488.7 g/mol |
IUPAC 名称 |
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluoro-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H41FN2O5Si2/c1-20(2,3)31(8,9)28-14-15-17(30-32(10,11)21(4,5)6)22(7,23)18(29-15)25-13-12-16(26)24-19(25)27/h12-13,15,17-18H,14H2,1-11H3,(H,24,26,27)/t15-,17-,18-,22-/m1/s1 |
InChI 键 |
MIKYGDYNNJBTEG-UVLLPENVSA-N |
手性 SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)F |
规范 SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


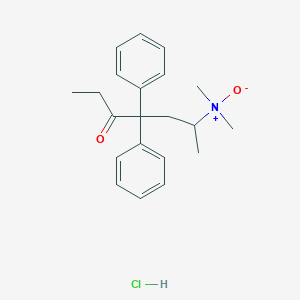
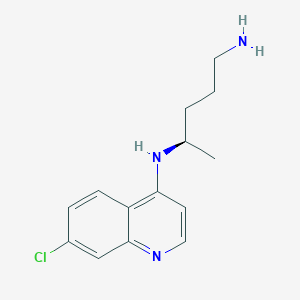
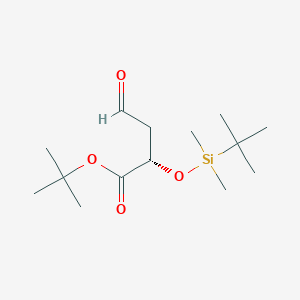
![(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13437730.png)
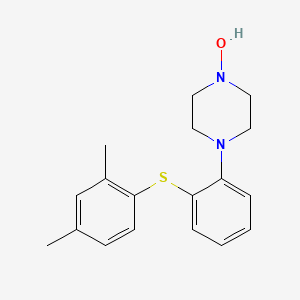
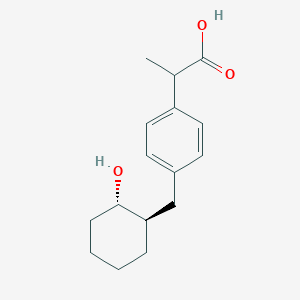

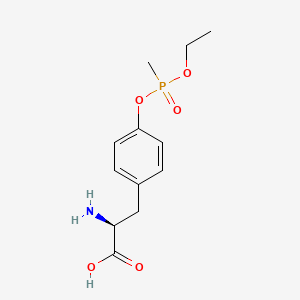
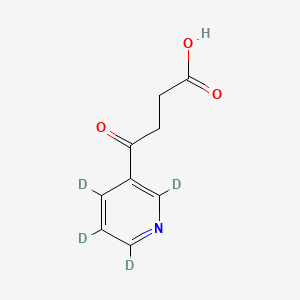
![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)

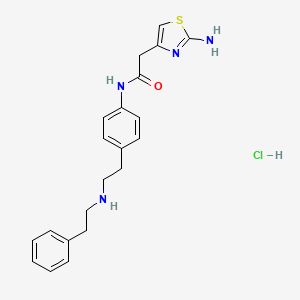
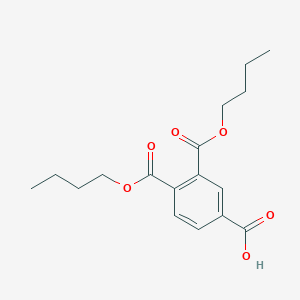
![6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine](/img/structure/B13437806.png)
